(4-Formyl-2-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECZCKVUFXDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726920 | |
| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028479-47-1 | |
| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-2-methoxyphenyl)boronic acid is a versatile organic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a boronic acid moiety, a formyl group, and a methoxy group on an aromatic ring, makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, particularly within the realm of pharmaceutical development.
Core Chemical and Physical Properties
This compound is a solid compound at room temperature, valued for its stability and utility in a variety of chemical transformations.[1][2] Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1028479-47-1 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [2][3] |
| Molecular Weight | 179.97 g/mol | [2][3] |
| Appearance | Solid / Powder | [1] |
| Purity | Typically ≥95% - 98% | [1][2] |
| InChIKey | PQECZCKVUFXDGP-UHFFFAOYSA-N | [1][2][3] |
| SMILES | B(C1=C(C=C(C=C1)C=O)OC)(O)O | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is associated with the following hazard classifications.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Reactivity and Synthetic Applications
Arylboronic acids are of paramount importance in organic synthesis due to their stability, moderate reactivity, and generally low toxicity.[4][5] They are cornerstone reagents for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6] This reaction is a powerful and widely used method for forming C-C bonds, typically between an organoborane and an organohalide.[7][8] The presence of the formyl (aldehyde) and methoxy groups on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which are common skeletons in pharmaceuticals and advanced materials.[7][9]
// Reactants ArylHalide [label="Aryl or Vinyl Halide\n(R'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalytic Cycle Core Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Product Product [label="Coupled Product\n(R-R')", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArylHalide -> OxAdd [arrowhead=none]; Catalyst -> OxAdd; OxAdd -> Transmetal [label="Pd(II) Intermediate"]; BoronicAcid -> Transmetal; Base -> Transmetal; Transmetal -> RedElim [label="Pd(II) Intermediate"]; RedElim -> Product; RedElim -> Catalyst [style=dashed, label=" Catalyst\nRegeneration "]; } } Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Boronic acids are increasingly incorporated into medicinal chemistry programs to enhance potency and improve pharmacokinetic profiles.[10] this compound, in particular, serves as an intermediate in the synthesis of complex, biologically active molecules. For instance, it is used as a reactant in the synthesis of GDC-0810, an orally bioavailable selective estrogen receptor degrader (SERD) investigated for its activity in tamoxifen-resistant breast cancer.[11]
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Multi-step Synthesis\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Advanced Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Bioactive Molecule\n(e.g., GDC-0810)", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Biological Target\n(e.g., Estrogen Receptor)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Therapeutic Effect\n(e.g., Anti-cancer Activity)", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label=" Building Block "]; Reaction -> Intermediate; Intermediate -> Final [label=" Final Synthesis\n& Purification "]; Final -> Target [label=" Binds to "]; Target -> Effect [label=" Modulates "]; } } Caption: Role as a building block in the drug discovery pipeline.
Experimental Protocols
While specific reaction conditions are highly dependent on the substrate, the following provides a generalized experimental methodology for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound.
// Nodes Setup [label="1. Combine Reactants\n(Aryl Halide, Boronic Acid, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat and Stir\n(e.g., 80-110°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Reaction\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Aqueous Work-up\n(Extraction & Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=box, style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label=" Reaction\nComplete "]; Monitor -> Heat [label=" Incomplete "]; Workup -> Purify; Purify -> Product; } } Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
References
- 1. This compound | 1028479-47-1 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1028479-47-1 | Benchchem [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID | 1028479-47-1 [chemicalbook.com]
An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (4-Formyl-2-methoxyphenyl)boronic acid. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides data for closely related isomers to serve as a valuable resource.
Molecular Structure and Chemical Properties
This compound is an aromatic organic compound containing a boronic acid functional group, a methoxy group, and a formyl group attached to a benzene ring. These functional groups make it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1028479-47-1[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₉BO₄[1][2] |
| Molecular Weight | 179.97 g/mol [1] |
| InChI Key | PQECZCKVUFXDGP-UHFFFAOYSA-N[1][2] |
| SMILES | B(C1=C(C=C(C=C1)C=O)OC)(O)O[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Solid[2] | Assumed to be a powder or crystalline solid based on related compounds. |
| Melting Point | Data not available | The isomer, 2-Formyl-4-methoxyphenylboronic acid, has a reported melting point of 161 °C and 166-170 °C.[3][4] |
| Solubility | Data not available | The isomer, (4-Formyl-3-methoxyphenyl)boronic acid, is slightly soluble in DMSO.[5] The isomer, 4-Methoxy-2-formylphenylboronic acid, is soluble in Methanol.[3] |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.06667 |
| [M+Na]⁺ | 203.04861 |
| [M-H]⁻ | 179.05211 |
| [M+NH₄]⁺ | 198.09321 |
| [M+K]⁺ | 219.02255 |
| Data sourced from PubChemLite.[7] |
Experimental Protocols
Synthesis via Rieche Formylation
A plausible synthetic route to this compound is through the Rieche formylation of the corresponding methoxyphenylboronic acid. The following is a general procedure adapted from the formylation of similar substrates.[8]
Materials:
-
2-Methoxyphenylboronic acid
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Lewis Acid (e.g., FeCl₃, AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a stirred solution of 2-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous DCM (4 mL/mmol) at 0°C under an argon atmosphere, add the Lewis acid (e.g., FeCl₃, 1.0 mmol, 1.0 eq.).
-
Stir the mixture for 10 minutes at 0°C.
-
Add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding 10% HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Role in Drug Discovery and Development
Currently, there is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, arylboronic acids, in general, are of significant interest in drug discovery.[9][10][11] Their utility primarily stems from their role as key building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in many pharmaceutical agents.[9]
The presence of a formyl group offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.[9] Furthermore, some studies on other substituted arylboronic acids have shown that they can exhibit biological activities, such as the inhibition of cancer cell migration by modulating Rho family GTP-binding proteins and acting as anticancer agents by targeting tubulin polymerization.[12][13]
Application in Suzuki-Miyaura Coupling
The primary application of this compound in a drug discovery context would be its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in medicinal chemistry for the synthesis of complex organic molecules.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Safety Information
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Researchers and scientists should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While comprehensive experimental data for this specific molecule is not widely available, this guide provides the foundational knowledge based on its chemical structure and data from closely related compounds. Further research is warranted to fully elucidate its physical, chemical, and biological properties to unlock its full potential in various scientific endeavors.
References
- 1. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (4-FORMYL-3-METHOXYPHENYL)BORONIC ACID CAS#: 815620-00-9 [chemicalbook.com]
- 6. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID(1028479-47-1) 1H NMR [m.chemicalbook.com]
- 7. PubChemLite - 4-formyl-2-methoxyphenylboronic acid (C8H9BO4) [pubchemlite.lcsb.uni.lu]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for (4-Formyl-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the experimental protocol for a common and effective method, presents key quantitative data in a clear format, and includes a visual representation of the synthetic workflow.
Introduction
This compound, with the CAS number 1028479-47-1, is an important bifunctional molecule.[1][2] Its utility stems from the presence of both a boronic acid moiety, which can participate in various cross-coupling reactions such as the Suzuki-Miyaura coupling, and a formyl group, which can be further functionalized. This makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.
Primary Synthesis Route: Lithiation-Borylation of 4-Bromo-2-methoxybenzaldehyde
The most direct and widely applicable method for the synthesis of this compound involves the lithiation of a suitable precursor, 4-bromo-2-methoxybenzaldehyde, followed by borylation with a trialkyl borate. This method offers a reliable pathway to the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation-borylation route. Please note that yields can vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-methoxybenzaldehyde | [3] |
| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | [4][5] |
| Typical Yield | 70-85% (estimated based on similar transformations) | N/A |
| Purity (after purification) | >97% | [2] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol |
Experimental Protocol
This protocol is adapted from established procedures for the lithiation-borylation of aryl halides.
Materials:
-
4-Bromo-2-methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-methoxybenzaldehyde (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) or by silica gel column chromatography.
Alternative Synthetic Route: Rieche Formylation
An alternative, though less direct, approach for the synthesis of formylated arylboronic acids is the Rieche formylation. This method involves the electrophilic formylation of a pre-existing methoxyphenylboronic acid using dichloromethyl methyl ether and a Lewis acid catalyst.[6] However, this reaction can sometimes lead to a mixture of isomers and ipso-substitution, where the boronic acid group is replaced by the formyl group.[6] Therefore, for the specific synthesis of this compound, the lithiation-borylation of a pre-functionalized aromatic ring is generally the preferred method due to its higher regioselectivity.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the primary synthesis route for this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
This diagram outlines the critical logical dependencies in the synthesis process.
Caption: Key logical dependencies in the lithiation-borylation synthesis.
References
- 1. This compound | 1028479-47-1 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Bromo-2-methoxybenzaldehyde 97 43192-33-2 [sigmaaldrich.com]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Spectroscopic Data for (4-Formyl-2-methoxyphenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Formyl-2-methoxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data for this specific compound, this guide also includes comparative data from the closely related compound, 4-methoxyphenylboronic acid, to provide a more complete analytical framework.
Spectroscopic Data
The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The following tables summarize the available quantitative data.
Table 1: Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.06667 | 133.4 |
| [M+Na]⁺ | 203.04861 | 141.7 |
| [M-H]⁻ | 179.05211 | 135.0 |
| [M+NH₄]⁺ | 198.09321 | 152.4 |
| [M+K]⁺ | 219.02255 | 140.2 |
| [M+H-H₂O]⁺ | 163.05665 | 128.2 |
| [M+HCOO]⁻ | 225.05759 | 155.2 |
| [M+CH₃COO]⁻ | 239.07324 | 176.0 |
Data sourced from PubChem[1]
Table 2: NMR Spectroscopic Data for 4-Methoxyphenylboronic acid (Comparative Data)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Although specific NMR data for this compound is not publicly available, data for the related compound 4-methoxyphenylboronic acid is provided below for comparative purposes.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | DMSO-d₆ | 7.69 (d, 2H), 6.87 (d, 2H), 3.75 (s, 3H), 7.89 (s, 2H, B(OH)₂) |
| ¹³C NMR | DMSO-d₆ | 160.7, 136.3, 113.5, 55.1 |
Note: The presence of boronic acids as a mixture of the free acid and its cyclic anhydride (boroxine) can lead to broadened peaks in NMR spectra.
Table 3: Infrared (IR) Spectroscopic Data for 4-Methoxyphenylboronic acid (Comparative Data)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The following data for 4-methoxyphenylboronic acid can be used as a reference.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~3000 | C-H stretch (aromatic) |
| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (ether) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in non-coordinating solvents, leading to complex spectra. Coordinating solvents like DMSO-d₆ or Methanol-d₄ can help to break up these oligomers.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental contributions.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Electrospray ionization (ESI) is a common and suitable technique for boronic acids, typically performed in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions, or in negative ion mode for [M-H]⁻ ions.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z of the molecular ion.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the comprehensive spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Formyl-2-methoxyphenyl)boronic acid. This document details the structural assignment of proton signals, experimental protocols for spectral acquisition, and a summary of the quantitative NMR data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety for coupling and a formyl group for further derivatization, makes it a versatile reagent in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy group, the aldehyde proton, and the acidic protons of the boronic acid. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), the appearance of the spectrum, particularly the B(OH)₂ protons, can be sensitive to concentration, solvent, and water content. The data presented here is based on typical observations in a suitable deuterated solvent such as DMSO-d₆, which helps in breaking down oligomeric species.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~9.85 | s | - | 1H | Aldehyde (-CHO) |
| H-c | ~7.90 | d | ~1.5 | 1H | Aromatic |
| H-d | ~7.75 | dd | ~8.0, ~1.5 | 1H | Aromatic |
| H-e | ~7.55 | d | ~8.0 | 1H | Aromatic |
| B(OH)₂ | ~8.30 | s (broad) | - | 2H | Boronic acid |
| -OCH₃ | ~3.90 | s | - | 3H | Methoxy |
Note: The chemical shifts and coupling constants are estimated from typical spectra and may vary slightly based on experimental conditions.
Spectral Interpretation and Signal Assignment
The chemical structure of this compound with the proton assignments is shown below.
Caption: Chemical structure of this compound.
-
Aldehyde Proton (H-a): The most downfield signal at approximately 9.85 ppm corresponds to the aldehyde proton. Its singlet multiplicity is due to the absence of adjacent protons.
-
Aromatic Protons (H-c, H-d, H-e): The three aromatic protons appear in the region of 7.55-7.90 ppm.
-
H-c: This proton is ortho to the formyl group and meta to the boronic acid and methoxy groups. It appears as a doublet at around 7.90 ppm with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with H-e.
-
H-d: This proton is ortho to the boronic acid group and meta to the formyl and methoxy groups. It appears as a doublet of doublets at approximately 7.75 ppm, showing ortho-coupling with H-e (J ≈ 8.0 Hz) and meta-coupling with H-c (J ≈ 1.5 Hz).
-
H-e: This proton is ortho to the methoxy group and the boronic acid group. It appears as a doublet at around 7.55 ppm with a large ortho-coupling constant (J ≈ 8.0 Hz) from H-d.
-
-
Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid hydroxyl groups typically appear as a broad singlet around 8.30 ppm. This signal is often broad due to chemical exchange with trace amounts of water in the solvent and can be confirmed by D₂O exchange, which would cause the signal to disappear.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group resonate as a sharp singlet at approximately 3.90 ppm, as they are chemically equivalent and have no adjacent protons to couple with.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure dissolution and to minimize the formation of boroxine trimers, which can lead to complex and broad spectra.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Analyze the multiplicities and measure the coupling constants.
-
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from data acquisition to structural confirmation.
Caption: Logical workflow for the acquisition and analysis of the ¹H NMR spectrum.
This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to understand and interpret the ¹H NMR spectrum of this compound, ensuring its correct identification and quality assessment for synthetic applications.
Stability and Storage of (4-Formyl-2-methoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-Formyl-2-methoxyphenyl)boronic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.
Chemical and Physical Properties
This compound is a substituted arylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1028479-47-1 | |
| Molecular Formula | C₈H₉BO₄ | |
| Molecular Weight | 179.97 g/mol | |
| Appearance | White to light yellow or brown solid/powder/crystal | |
| Purity | Typically ≥95% |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of solid this compound:
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Refrigerated) | |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | |
| Light | Store in a light-resistant container | General best practice |
| Moisture | Store in a tightly sealed container in a dry place | General best practice |
Handling Recommendations
For safe handling of this compound, the following precautions should be observed:
-
Handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
The following diagram outlines a decision-making process for the appropriate storage and handling of this compound.
Stability Profile
While specific, quantitative stability studies on this compound are not extensively available in public literature, the stability of arylboronic acids, in general, is well-documented. The primary degradation pathways include dehydration, oxidation, and protodeboronation.
Dehydration (Boroxine Formation)
A common and often reversible process for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by temperature and the presence of water. The formation of boroxines can lead to complexities in analysis, such as broadened signals in NMR spectra.
Oxidation
The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety and replace it with a hydroxyl group. This can be a significant degradation pathway, particularly in solution and in the presence of oxidizing agents.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process can be facilitated by aqueous conditions, and the rate can be influenced by pH and the electronic nature of the substituents on the aromatic ring.
The following diagram illustrates these potential degradation pathways for a generic arylboronic acid.
Analytical Methodologies for Stability Assessment
To assess the purity and monitor the stability of this compound, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for determining the purity of this compound and detecting degradation products.
Experimental Protocol: General RP-HPLC Method
The following is a general protocol that can be used as a starting point for developing a stability-indicating HPLC method.
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of ~0.5-1.0 mg/mL. |
The following diagram illustrates a general workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can be used to identify impurities and degradation products.
-
¹H NMR: Provides detailed information about the structure. The presence of boroxines can lead to broad or complex signals for the protons near the boronic acid group.
-
¹³C NMR: Complements ¹H NMR for structural elucidation.
-
¹¹B NMR: Is a valuable tool for directly observing the boron atom. The chemical shift can distinguish between the trigonal boronic acid and a tetrahedral boronate ester or complex.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can help to break up boroxine oligomers).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the parent compound, impurities, and degradation products, aiding in their structural elucidation.
Conclusion
This compound is a valuable synthetic building block. To ensure its effective use, it is critical to adhere to proper storage conditions, specifically refrigeration at 2-8°C under an inert atmosphere . While this compound is generally stable as a solid under these conditions, users should be aware of the potential for dehydration to boroxines, as well as oxidative and protodeboronative degradation, particularly when handled in solution or under non-ideal conditions. The analytical methods outlined in this guide provide a framework for assessing the purity and monitoring the stability of this important reagent.
Technical Guide: Solubility of (4-Formyl-2-methoxyphenyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (4-Formyl-2-methoxyphenyl)boronic acid. Due to the limited availability of public, quantitative solubility data for this specific compound, this document summarizes known qualitative solubility for it and its isomers, outlines general solubility trends for arylboronic acids, and provides a detailed experimental protocol for solubility determination.
Introduction to this compound
This compound is a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules for pharmaceuticals and materials science. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.
However, comprehensive, quantitative solubility data for many boronic acids, including this specific compound, is not widely available in public literature. Boronic acids can exhibit complex solution behavior, such as the formation of cyclic anhydrides (boroxines) through dehydration, which can influence their solubility and make standardized data collection challenging. This guide compiles the available information and provides a framework for its experimental determination.
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Isomers
| Compound Name | CAS Number | Solvent | Solubility Description | Citation |
| 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 | Methanol | Soluble | [1] |
| (4-Formyl-3-methoxyphenyl)boronic acid | 815620-00-9 | DMSO (Dimethyl Sulfoxide) | Slightly Soluble | [2] |
| 4-Methoxyphenylboronic acid | 5720-07-0 | DMSO, Methanol | Soluble | [3] |
General Trends for Phenylboronic Acids: Research on the parent compound, phenylboronic acid, indicates high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents[4]. This suggests that solvents such as acetone , tetrahydrofuran (THF) , dimethylformamide (DMF) , and acetonitrile are likely effective solvents for this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. A widely used and reliable technique is the dynamic (polythermal) method, which involves identifying the temperature at which a solid-liquid equilibrium is achieved for a known composition.
Detailed Methodology: Dynamic Method for Solubility Measurement
This protocol is adapted from methodologies reported for determining the solubility of phenylboronic acid and its derivatives[4][5].
-
Preparation of Solvent-Solute Mixtures:
-
Accurately weigh a specific mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Add a precise volume or mass of the desired organic solvent to the vessel to create a mixture of known composition.
-
Seal the vessel to prevent solvent evaporation.
-
-
Heating and Cooling Cycle:
-
The vessel is connected to a circulating thermostat bath to control the temperature precisely.
-
Insert a temperature probe (e.g., a Pt100 sensor) directly into the suspension to monitor its temperature accurately.
-
Begin slowly heating the mixture while stirring continuously. The heating rate should be controlled (e.g., 0.1 °C/min) to ensure thermal equilibrium.
-
-
Turbidity Detection:
-
A light source (e.g., a laser diode) and a detector (e.g., a luminance probe or photodiode) are positioned on opposite sides of the glass vessel.
-
As the temperature increases, the solid solute begins to dissolve. The point at which the last solid particles dissolve corresponds to a sharp increase in light transmission (disappearance of turbidity).
-
Record the temperature at which this clear point is observed. This temperature represents the solubility (saturation) temperature for that specific concentration.
-
-
Data Collection:
-
Repeat the process by performing a cooling cycle. The temperature at which turbidity reappears (crystallization point) is also recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature.
-
Generate a solubility curve by repeating steps 1-3 with different known concentrations of the solute in the solvent.
-
-
Data Analysis:
-
Plot the solubility data as concentration (e.g., mole fraction, g/100g solvent) versus temperature.
-
The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations to describe the solid-liquid equilibrium[4].
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical flow for assessing solubility and the experimental workflow for its determination.
Caption: Logical workflow for solubility assessment of a chemical compound.
Caption: Experimental workflow for the dynamic solubility determination method.
References
An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of (4-Formyl-2-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical properties, and its role in biological signaling pathways.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol .[1][2] It is characterized by the presence of a boronic acid group (-B(OH)₂), a formyl group (-CHO), and a methoxy group (-OCH₃) attached to a phenyl ring. These functional groups impart unique reactivity to the molecule, making it a versatile building block in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₄ | [1][2] |
| Molecular Weight | 179.97 g/mol | [1][2] |
| CAS Number | 1028479-47-1 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage | 2-8°C under inert atmosphere | |
| InChI Key | PQECZCKVUFXDGP-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on common methods for the synthesis of arylboronic acids.
Materials:
-
4-bromo-3-methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-3-methoxybenzaldehyde (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture. The resulting solution is allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The formyl and methoxy substituents on the boronic acid can influence the electronic properties and steric hindrance of the molecule, affecting its reactivity in these coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane
-
Water
Procedure:
-
Reaction Setup: To a Schlenk tube are added the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the tube.
-
Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: The tube is sealed and the mixture is heated to 80-100 °C with stirring for 4-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Cellular Signaling
While direct studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been shown to impact cellular signaling pathways, particularly those involved in cancer cell migration.[4] Phenylboronic acids can act as inhibitors of key signaling networks.[4]
One such pathway involves the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and cell motility. Phenylboronic acid has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[4] This inhibition has downstream effects on effectors like Rho-associated coiled-coil containing protein kinase (ROCK), leading to a reduction in actomyosin-based contractility and, consequently, cell migration.[4]
Signaling Pathway: Inhibition of Rho GTPase Signaling by Phenylboronic Acids
Caption: Phenylboronic acids inhibit key components of the Rho GTPase signaling pathway.
Conclusion
This compound is a valuable and versatile chemical entity. Its utility in the synthesis of complex organic molecules via Suzuki-Miyaura coupling is well-established. Furthermore, the potential for phenylboronic acids to modulate key cellular signaling pathways, such as the Rho GTPase pathway, opens avenues for its investigation in the context of drug discovery, particularly in the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3] (4-Formyl-2-methoxyphenyl)boronic acid is a valuable building block in this context, as it introduces a substituted benzaldehyde moiety that can serve as a versatile synthetic handle for further functionalization. The presence of both a methoxy and a formyl group on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making the optimization of coupling conditions crucial for achieving high yields and purity.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions. Included are detailed experimental protocols, tabulated reaction data for various coupling partners, and visualizations of the reaction workflow and catalytic cycle.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[1][3] The reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from scientific literature to provide a comparative overview for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3) | DMF | 110 | 6 | 88-96 |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 18 | 75-85 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 70-80 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 4 | 90-98 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 3 | 92-97 |
| 4-Iodotoluene | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 85 | 6 | 90-95 |
| 1-Iodo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 10 | 85-92 |
| 3-Iodopyridine | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | 78-88 |
Table 3: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 90-97 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Acetonitrile/H₂O (5:1) | 140 | 10 | 88-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | CsF (2) | Toluene | 150 | 20 | 70-80 |
Experimental Protocols
The following is a general protocol for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol can be adapted and optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki Coupling with (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous biologically active compounds.[4] (4-Formyl-2-methoxyphenyl)boronic acid is a valuable building block, incorporating both an electron-withdrawing formyl group and an electron-donating methoxy group. These substituents can influence the reactivity of the boronic acid in Suzuki couplings. This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with relevant data and workflow visualizations.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][2]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired biaryl compound.[6][7]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: General experimental workflow for a Suzuki coupling reaction.
Data Summary
The following table summarizes representative conditions and yields for Suzuki coupling reactions involving substituted arylboronic acids, which can serve as a reference for reactions with this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 60-64 | [8] |
| 4-Bromotoluene | Pd(OAc)₂ (0.003 eq) / PPh₃ (0.009 eq) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | N/A | 96 | [9] |
| Aryl Bromide | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 80-100 | N/A | Varies | [7] |
| Substituted Bromobenzene | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O (3:1) | 65 | N/A | Varies | [10] |
| Aryl Halide | Pd[PPh₃]₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 8 | Varies | [11] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base and solvent is often interdependent.[6] For electron-rich boronic acids, a more active catalyst system may be required.
-
Homocoupling: The formation of homocoupling byproducts can occur, especially in the presence of oxygen.[3] Ensure that all reagents and solvents are properly degassed and the reaction is carried out under a strictly inert atmosphere.
-
Protodeboronation: Hydrolysis of the boronic acid (protodeboronation) can be a significant side reaction.[6] Using anhydrous solvents and ensuring a thoroughly dry reaction setup can help minimize this. The use of boronic esters or trifluoroborate salts can sometimes mitigate this issue.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Formyl-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] (4-Formyl-2-methoxyphenyl)boronic acid is a versatile trifunctional reagent that serves as a valuable building block in the construction of complex biaryl compounds. Its unique substitution pattern, featuring a boronic acid for cross-coupling, a formyl group for further derivatization, and a methoxy group influencing electronic properties, allows for the strategic and site-selective synthesis of intricate molecular architectures.[3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The provided methodologies are based on established procedures for analogous substituted arylboronic acids and serve as a robust starting point for reaction optimization.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) in the presence of a base.[5][6] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[6]
The catalytic cycle, as depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its aryl group to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.
References
Application Notes and Protocols for (4-Formyl-2-methoxyphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-2-methoxyphenyl)boronic acid is a versatile trifunctional building block in medicinal chemistry. Its unique structure, featuring a boronic acid, an aldehyde, and a methoxy group on a phenyl ring, allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex, biologically active molecules. The presence of these distinct functional groups enables sequential and site-selective reactions, a highly desirable feature in the multi-step synthesis of pharmaceutical compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and inflammation.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its utility as a key intermediate for the synthesis of kinase inhibitors. The boronic acid moiety serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct the core scaffolds of these inhibitors.[2] The aldehyde functionality can be further elaborated through reactions such as reductive amination, Wittig reactions, or condensations to introduce additional diversity and target-specific interactions. The methoxy group can also influence the compound's physicochemical properties and binding interactions.
A notable application of this reagent is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain cancer cells. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.
Data Presentation: Inhibitory Activity of Derived Compounds
The following table summarizes the in vitro inhibitory activities of a series of pyrazolo[3,4-b]pyridine derivatives against TrkA. While not all compounds are direct products of this compound, they represent the class of potent TrkA inhibitors that can be synthesized using this or structurally similar building blocks. The data is presented as half-maximal inhibitory concentrations (IC50).
| Compound ID | Modification | TrkA IC50 (nM) |
| C03 | Pyrazolo[3,4-b]pyridine core with modifications on the phenyl ring and a side chain. | 56 |
| C09 | Pyrazolo[3,4-b]pyridine core with alternative substitutions on the phenyl ring. | 57 |
| C10 | Pyrazolo[3,4-b]pyridine core with further optimization of the side chain. | 26 |
| A01 | Initial pyrazolo[3,4-b]pyridine lead compound. | 293 |
| Larotrectinib (Positive Control) | Known potent TrkA inhibitor. | 3.0 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a TrkA Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate, 3-(4-formyl-2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the vessel.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-formyl-2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: General Purification Procedure for Formylphenylboronic Acids
This protocol provides a general method for the purification of formylphenylboronic acids, including this compound, to remove impurities prior to use in sensitive reactions.
Materials:
-
Crude formylphenylboronic acid
-
10% aqueous sodium hydroxide (NaOH) solution
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend the crude formylphenylboronic acid in water and cool the mixture to 10 °C.
-
Slowly add 10% aqueous sodium hydroxide solution dropwise, maintaining the internal temperature below 10 °C and the pH below 10.5.
-
Stir the mixture for 30 minutes, then filter off any precipitate.
-
Extract the aqueous phase twice with toluene to remove non-polar impurities.
-
Cool the aqueous phase to 10 °C and precipitate the boronic acid by adding concentrated hydrochloric acid until the solution is acidic.
-
Filter the precipitate, wash with cold water, and dry under a stream of nitrogen to yield the purified formylphenylboronic acid.
Visualizations
TrkA Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Tropomyosin receptor kinase A (TrkA). Activation of TrkA by its ligand, nerve growth factor (NGF), leads to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[3] Inhibitors developed from this compound target the kinase domain of TrkA, thereby blocking these signaling cascades.
Caption: Simplified TrkA signaling pathway and the point of inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in Protocol 1.
References
- 1. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with (4-Formyl-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of (4-Formyl-2-methoxyphenyl)boronic acid in cross-coupling reactions, a critical transformation in modern synthetic and medicinal chemistry. The Suzuki-Miyaura coupling is highlighted as a primary method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures that are often scaffolds for bioactive molecules.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acid reagents.
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is adapted from a similar synthesis of biaryl analogs and is suitable for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) hydroxide (Pd(OH)₂)
-
Potassium phosphate (K₃PO₄)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) hydroxide catalyst (5 mol%).
-
Add ethanol as the solvent.
-
Seal the flask and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids, providing a reference for optimization.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OH)₂ (5) | K₃PO₄ (2.0) | Ethanol | 65 | 6-12 | 80-95 | [1] |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 75-90 | |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 | 85-98 | |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 | 70-95 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for (4-Formyl-2-methoxyphenyl)boronic acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-2-methoxyphenyl)boronic acid is a versatile and valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its bifunctional nature, possessing both a boronic acid moiety for carbon-carbon bond formation and a formyl group for subsequent transformations, allows for the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, including benzofurans and quinolines, through Suzuki-Miyaura coupling and multi-component reactions.
Key Applications
This compound serves as a key precursor in several powerful synthetic transformations:
-
Suzuki-Miyaura Coupling: The boronic acid functionality enables palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides, providing a straightforward route to biaryl and heteroaryl structures. This is particularly useful for the synthesis of substituted benzofurans.
-
Multi-component Reactions (MCRs): The formyl group can participate in various MCRs, such as the Petasis and Doebner reactions, allowing for the rapid assembly of complex heterocyclic systems like quinolines and functionalized amines from simple starting materials.
Synthesis of Benzofurans via Suzuki-Miyaura Coupling
A prominent application of this compound is in the synthesis of benzofuran derivatives. The Suzuki-Miyaura coupling with ortho-halo-phenolic precursors provides a direct route to 2-arylbenzofurans, a scaffold present in many biologically active compounds.
Experimental Protocol: Synthesis of 2-(4-Formyl-2-methoxyphenyl)benzofuran
This protocol is adapted from a general method for the synthesis of benzoyl-substituted benzofurans.[1]
Reaction Scheme:
Materials:
-
This compound
-
2-Bromophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridine (bpy)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), 2-bromophenol (1.0 equiv.), palladium(II) acetate (5 mol%), 2,2'-bipyridine (10 mol%), and potassium carbonate (2.0 equiv.).
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-Formyl-2-methoxyphenyl)benzofuran.
Quantitative Data
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids to form benzofuran derivatives, based on literature precedents.[1]
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromophenol | Phenylboronic acid | Pd(OAc)₂/bpy | K₂CO₃ | Toluene | 85 |
| 2 | 2-Iodophenol | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 2-Bromo-4-methylphenol | (3-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 88 |
Synthesis of Quinolines via Multi-component Reactions
The formyl group of this compound makes it an ideal candidate for multi-component reactions to construct quinoline scaffolds. The Doebner reaction, for instance, provides a classical and efficient method for synthesizing quinoline-4-carboxylic acids.
Conceptual Application: Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][3][4] this compound can serve as the aldehyde component in this reaction, leading to the formation of a quinoline derivative bearing the formyl and methoxy-substituted phenyl group at the 2-position.
General Reaction Scheme:
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a powerful three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce α-amino acids, β-amino alcohols, and other substituted amines.[5][6] The formyl group of this compound can act as the carbonyl component, while the boronic acid itself can participate as the nucleophilic partner. Alternatively, the boronic acid moiety can be used as the nucleophile with a different aldehyde.
Experimental Protocol: Petasis Reaction for the Synthesis of a Substituted Amine
This is a general protocol that can be adapted for this compound.[7][8]
Reaction Scheme (Illustrative Example):
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Aldehyde (e.g., Glyoxylic acid)
-
Dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent (DCM or toluene).
-
Add this compound (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Petasis-type Reactions
The following table presents representative yields for Petasis reactions with various boronic acids and amines from the literature.[6][9]
| Entry | Boronic Acid | Amine | Aldehyde | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Morpholine | Glyoxylic acid | DCM | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | Piperidine | Salicylaldehyde | Toluene | 78 |
| 3 | Vinylboronic acid | Benzylamine | Formaldehyde | Ethanol | 92 |
Visualizing Synthetic Pathways
Diagrams
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in widely-used synthetic methodologies such as the Suzuki-Miyaura coupling and multi-component reactions. Researchers in drug discovery and materials science can leverage the unique reactivity of this compound to access novel and complex molecular architectures with high efficiency. Further exploration of its reactivity in other synthetic transformations is encouraged to expand its application in the creation of new chemical entities.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Rieche Formylation of Methoxyphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Rieche formylation of methoxyphenyl boronic acids, a valuable reaction for the synthesis of substituted benzaldehydes. These products serve as crucial building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocols and data presented herein offer a guide for the regioselective formylation of various methoxyphenyl boronic acid isomers.
Introduction
The Rieche formylation is an electrophilic aromatic substitution reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1] The reaction typically employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃).[2] Methoxyphenyl boronic acids are excellent substrates for this reaction due to the electron-donating nature of the methoxy group, which activates the aromatic ring towards electrophilic attack.[3]
The position of the methoxy group(s) on the phenylboronic acid significantly influences the regioselectivity and yield of the formylation reaction. Depending on the substrate and reaction conditions, formylation can occur at the ipso position (replacing the boronic acid group), or at other activated positions on the aromatic ring.[3][4] The resulting formylated methoxyphenyl boronic acids and related benzaldehydes are versatile intermediates in medicinal chemistry, notably in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery.[5][6]
Applications in Drug Development
Formylated methoxyphenyl boronic acids and the resulting benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of two key functional groups: the aldehyde, which can undergo a variety of chemical transformations, and the boronic acid, which is a cornerstone of palladium-catalyzed cross-coupling reactions.[7]
Phenylboronic acids and their derivatives have garnered significant interest in targeted cancer therapy.[8] They have the ability to selectively bind to sialic acids, which are overexpressed on the surface of cancer cells, enabling targeted drug delivery.[8] Furthermore, the boronic acid moiety can act as a pharmacophore, inhibiting the activity of key enzymes involved in cancer progression, such as proteasomes and various signaling kinases.[5][9] While specific formylated methoxyphenyl boronic acids as direct inhibitors of signaling pathways are still under investigation, their role as synthetic building blocks for more complex inhibitors is well-established.
Quantitative Data Summary
The following tables summarize the results of the Rieche formylation of various methoxyphenyl boronic acids under different reaction conditions.
Table 1: Rieche Formylation of Monomethoxyphenyl Boronic Acids
| Entry | Substrate | Lewis Acid (eq.) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25) | - | [3] |
| 2 | 4-Methoxyphenylboronic acid | FeCl₃ (1.0) | 24 | 4-Methoxybenzaldehyde | 95 | [3] |
| 3 | 3-Methoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 2-Formyl-5-methoxyphenylboronic acid | 45 | [3] |
| 4 | 2-Methoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 4-Methoxybenzaldehyde | 60 | [3] |
Table 2: Rieche Formylation of Di- and Tri-methoxyphenyl Boronic Acids
| Entry | Substrate | Lewis Acid (eq.) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2,4-Dimethoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 2,4-Dimethoxybenzaldehyde | 85 | [3] |
| 2 | 2,4-Dimethoxyphenylboronic acid | FeCl₃ (1.0) | 24 | 2,4-Dimethoxybenzaldehyde | 98 | [3] |
| 3 | 2,6-Dimethoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 2,4-Dimethoxybenzaldehyde | 70 | [3] |
| 4 | 3,5-Dimethoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 2-Formyl-3,5-dimethoxyphenylboronic acid & 3,5-Dimethoxybenzaldehyde | 30 & 15 | [3] |
| 5 | 3,4,5-Trimethoxyphenylboronic acid | AgOTf (1.0) | 1-3 | 3,4,5-Trimethoxybenzaldehyde | 60 | [3] |
| 6 | 3,4,5-Trimethoxyphenylboronic acid | FeCl₃ (1.0) | 24 | 2-Formyl-3,4,5-trimethoxyphenylboronic acid & 3,4,5-Trimethoxybenzaldehyde | 20 & 70 | [3] |
Experimental Protocols
General Procedure for Rieche Formylation using FeCl₃
This protocol is a general method for the formylation of methoxyphenyl boronic acids using iron(III) chloride as the Lewis acid.
Materials:
-
Methoxyphenyl boronic acid derivative (1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (4 mL)
-
Anhydrous Iron(III) chloride (FeCl₃) (1.0 mmol, 1.0 eq.)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃) (1.0 mmol, 1.0 eq.)
-
10% Hydrochloric acid (HCl)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
To a solution of the methoxyphenyl boronic acid (1.0 mmol) in anhydrous DCM (4 mL/mmol) in a round-bottom flask, add FeCl₃ (1.0 mmol, 1.0 eq.).
-
Stir the mixture for 10 minutes at 0°C under an inert atmosphere (Argon or Nitrogen).
-
Add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, quench the reaction by adding 10% HCl.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired formylated product.
Visualizations
Caption: Proposed mechanism for the Rieche formylation of methoxyphenyl boronic acids.
Caption: General experimental workflow for Rieche formylation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical boronic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Formyl-4-methoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-Formyl-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving (4-Formyl-2-methoxyphenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Catalyst System | The combination of an electron-withdrawing formyl group and a sterically hindering ortho-methoxy group on the boronic acid can slow down the catalytic cycle.[1] Use a high-activity catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often effective for sterically hindered and electron-poor substrates.[1][2][3][4] Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G3).[1] |
| Inappropriate Base | The choice of base is critical and can influence the rate of transmetalation.[2] For this electron-deficient boronic acid, a stronger base may be required to facilitate the formation of the boronate species.[2] Consider screening stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[2] If your substrate is base-sensitive, a milder base like K₂CO₃ or even KF might be necessary, though this could require longer reaction times or higher temperatures.[5][6] |
| Suboptimal Solvent | The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[7] A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is often used.[1][2][7] The ratio of the organic solvent to water can be critical and may need optimization.[8] For substrates with poor solubility, consider higher boiling point solvents like DMF or using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[6][9] |
| Reaction Temperature Too Low | Steric hindrance from the ortho-methoxy group can necessitate higher reaction temperatures to overcome the activation energy barrier for transmetalation and reductive elimination.[1] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[1] |
| Oxygen Contamination | The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
Issue 2: Significant Protodeboronation (Cleavage of the C-B bond)
| Potential Cause | Recommended Solution(s) |
| Presence of Water and Strong Base | The combination of water and a strong base can lead to the undesired side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene.[10][11][12] This is particularly problematic for electron-deficient boronic acids.[10] |
| - Use anhydrous solvents and reagents if possible. | |
| - Consider using a boronic ester (e.g., pinacol ester) derivative of your boronic acid, which can be more stable to hydrolysis.[10][13] | |
| - Employ a two-phase system where the concentration of water is minimized in the organic phase. | |
| - Use a milder base like KF.[5] | |
| Prolonged Reaction Time at High Temperature | The longer the reaction time and the higher the temperature, the more opportunity for protodeboronation to occur.[6][12] |
| - Use a more active catalyst system to shorten the required reaction time.[12] | |
| - Optimize the temperature to find a balance between a reasonable reaction rate and minimizing the side reaction. |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution(s) |
| Oxygen-Mediated Homocoupling | The presence of oxygen can promote the homocoupling of the boronic acid.[11] |
| - Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[1] | |
| Reductive Activation of Pd(II) Precatalyst | The Pd(II) precatalyst can be reduced to Pd(0) by the boronic acid, leading to homocoupling.[11] |
| - Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, although this may be less reactive for challenging substrates.[2] | |
| - Ensure the reaction mixture is well-stirred to maintain a low localized concentration of the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A good starting point would be to use a catalyst system known for its high activity with sterically hindered and electron-deficient substrates. For example, Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos, a moderately strong base such as K₃PO₄, and a solvent system like Dioxane/H₂O (10:1) at a temperature of 80-100 °C.[1][2]
Q2: How can I monitor the progress of my reaction?
You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of starting materials and the formation of the desired product.
Q3: My boronic acid seems to be degrading. What can I do?
This compound, being electron-deficient, can be prone to degradation, primarily through protodeboronation.[6][10][11] To mitigate this, you can try using its pinacol ester derivative, which is generally more stable.[13] Alternatively, using anhydrous conditions and a milder base can help reduce the rate of degradation.[11]
Q4: I am struggling with a sterically hindered aryl halide as my coupling partner. What conditions should I try?
For sterically hindered substrates, more forcing conditions and specialized catalysts are often necessary.[1] Bulky, electron-rich ligands like the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly recommended as they accelerate both oxidative addition and reductive elimination steps.[1][3][14] You may also need to increase the reaction temperature and ensure you are using a sufficiently strong base.[1]
Experimental Protocols
General Protocol for Suzuki Coupling
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos), or a pre-formed catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1][2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1]
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Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for addressing low yield in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing Cannizzaro reaction with formylphenylboronic acids
Technical Support Center: Formylphenylboronic Acids
Welcome to the technical support center for handling formylphenylboronic acids in synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions to help you mitigate common side reactions, particularly the base-induced Cannizzaro reaction, ensuring higher yields and purity in your target synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it relevant to my experiments with formylphenylboronic acids?
The Cannizzaro reaction is a chemical process involving the base-induced disproportionation of two molecules of a non-enolizable aldehyde.[1] This means that in the presence of a strong base, one molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to an alcohol.[1][2] Formylphenylboronic acids are susceptible to this reaction because the aldehyde group (-CHO) they contain does not have any alpha-hydrogens, a key requirement for the Cannizzaro reaction to occur.[2][3] This side reaction competes with your desired primary reaction (e.g., Suzuki-Miyaura coupling), consuming your starting material and reducing the yield of your target product.[4]
Q2: What are the undesired products formed from a formylphenylboronic acid via the Cannizzaro reaction?
When a formylphenylboronic acid undergoes a Cannizzaro reaction, it disproportionates into two different molecules:
-
A hydroxymethylphenylboronic acid (the reduction product).
-
A carboxyphenylboronic acid (the oxidation product).
The presence of these byproducts can complicate the purification of your desired compound.
Q3: How do the conditions of my Suzuki-Miyaura coupling reaction promote the Cannizzaro reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that typically requires a base to activate the boronic acid for the crucial transmetalation step.[5][6] Many standard protocols use strong bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) in aqueous solutions.[4][7] These strongly alkaline conditions are precisely the environment that facilitates the Cannizzaro reaction for base-sensitive substrates like formylphenylboronic acids.[1][8]
Troubleshooting Guides
Problem: My Suzuki coupling reaction using a formylphenylboronic acid is resulting in a low yield and complex product mixture.
This is a common issue and is often caused by the competing Cannizzaro side reaction. The following guide will help you diagnose and solve the problem.
Step 1: Diagnose the Issue
Before modifying your protocol, confirm that the Cannizzaro reaction is the culprit.
-
Analysis: Use techniques like LC-MS or ¹H NMR on your crude reaction mixture.
-
What to look for: Search for the masses or characteristic peaks corresponding to the expected Cannizzaro byproducts: the hydroxymethylphenylboronic acid and the carboxyphenylboronic acid. The presence of these species confirms the side reaction is occurring.
Step 2: Implement a Mitigation Strategy
If the Cannizzaro reaction is confirmed, you have three primary strategies to prevent it:
-
Optimize Reaction Conditions (Base and Solvent).
-
Protect the Aldehyde Functional Group.
-
Use a Boronic Ester Derivative.
Below are detailed guides for each strategy.
Strategy 1: Optimization of Reaction Conditions
The simplest approach is to modify the base and solvent system to create a less harsh environment for the formyl group.
Q: Which bases are recommended to minimize the Cannizzaro reaction?
Milder bases are less likely to promote the disproportionation of the aldehyde.
-
Potassium Fluoride (KF): This is a less harsh base that can be effective in activating the boronic acid for the Suzuki coupling, particularly under anhydrous conditions, while minimizing base-sensitive side reactions.[7]
-
Controlled pH: If you must use an aqueous system, controlling the pH is critical. A patent for purifying formylphenylboronic acids specifies that maintaining a pH between 8 and 11 (ideally 9.5 to 10.5) prevents the formation of Cannizzaro products.[8] Stronger bases can easily push the pH above 11, initiating the side reaction.[8]
Q: Should I change my solvent system?
Yes, moving to aprotic or anhydrous conditions can be highly effective. The Cannizzaro reaction mechanism is initiated by a hydroxide ion attack, which is prevalent in aqueous base systems.[1]
-
Aprotic Solvents: Using solvents like DMF (dimethylformamide) or anhydrous dioxane can significantly suppress the Cannizzaro reaction.[4]
Quantitative Impact of Condition Optimization
The choice of reaction conditions can dramatically impact product yield. The following table summarizes results from a study on the Suzuki coupling of 2-formylphenylboronic acid with 2-iodotoluene.[4]
| Coupling Partner 1 | Coupling Partner 2 | Base | Solvent System | Temp (°C) | Desired Product Yield | Byproduct (Benzaldehyde) Yield |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Na₂CO₃ | DME / H₂O | 80 | 54% | 39% |
| Trimethylene glycol ester of 2-formylphenylboronic acid | Iodobenzene | K₂CO₃ | DMF (aprotic) | 100 | 89% | Not reported |
Workflow for Optimizing Conditions
Strategy 2: Aldehyde Protection
A robust method to prevent side reactions is to "hide" the aldehyde using a protecting group. The most common choice for aldehydes is an acetal, which is stable in neutral to strongly basic conditions but can be easily removed with acid.[9]
Experimental Protocol: Acetal Protection
Objective: To protect the formyl group of 4-formylphenylboronic acid using ethylene glycol.
Materials:
-
4-Formylphenylboronic acid (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv, catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-formylphenylboronic acid, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected boronic acid, which can often be used in the next step without further purification.
Deprotection: After the Suzuki coupling is complete, the acetal can be easily removed by treating the product with an aqueous acid (e.g., 1M HCl) in a solvent like THF or acetone.[9]
Reaction Pathways: Desired vs. Undesired
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from (4-Formyl-2-methoxyphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Formyl-2-methoxyphenyl)boronic acid in chemical reactions, primarily focusing on the purification of resulting products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a versatile method for forming carbon-carbon bonds, typically to synthesize substituted biaryl aldehydes. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: What are the typical impurities I can expect in my reaction mixture?
A2: Common impurities include unreacted starting materials (the aryl halide and the boronic acid), homocoupling byproducts of the boronic acid, and residual palladium catalyst.[2] The presence of oxygen can increase the formation of homocoupling products.[2] Additionally, protodeboronation, the cleavage of the C-B bond, can occur, leading to the formation of 3-methoxybenzaldehyde.
Q3: My desired product is an oil and will not crystallize. How should I proceed with purification?
A3: If your product is an oil, flash column chromatography is the most suitable purification method. The presence of impurities can inhibit crystallization. Attempting purification by chromatography to remove these impurities may then allow for crystallization of the purified product.
Q4: How can I remove the residual palladium catalyst from my product?
A4: For many applications, especially in drug development, removing trace amounts of palladium is crucial. Standard purification techniques like flash column chromatography on silica gel are often effective. For very low residual levels, specialized metal scavengers can be employed.
Q5: I am observing a significant amount of the homocoupling byproduct. What can I do to minimize this?
A5: Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[2] Ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, may also help reduce homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (boronic acid or aryl halide). 4. Inappropriate base or solvent system. | 1. Use a fresh batch of palladium catalyst or a more robust precatalyst. 2. Ensure thorough degassing of solvents and maintain an inert atmosphere (Ar or N₂). 3. Check the purity of starting materials. Boronic acids can degrade over time. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). |
| Product Co-elutes with Impurities During Column Chromatography | 1. Similar polarity of the product and impurity. 2. Inappropriate solvent system for chromatography. | 1. For homocoupling byproducts with similar polarity, meticulous column chromatography with a shallow solvent gradient is often required. 2. Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive functional groups on the product. | If you suspect product degradation on silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, a non-chromatographic method like recrystallization, if applicable, would be preferable. |
| Difficulty Removing Unreacted Boronic Acid | The boronic acid is polar and can streak during column chromatography. | An aqueous workup with a basic wash (e.g., dilute NaOH or K₂CO₃ solution) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt. |
Data Presentation
Table 1: Purification of a Representative Biaryl Aldehyde via Flash Column Chromatography
The following data is for the purification of 4'-methoxy-[1,1'-biphenyl]-4-carboxaldehyde, a structurally related compound.
| Parameter | Value |
| Crude Product | Brown oil |
| Purification Method | Flash Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | 93:7 Hexanes/Ethyl Acetate |
| Rf of Product | 0.3 |
| Yield of Purified Product | 90-95% |
| Final Product Appearance | White solid |
| Melting Point | 58-59 °C |
Data adapted from Organic Syntheses Procedure.[3]
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with water or brine. To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M Na₂CO₃) can be performed.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system by performing thin-layer chromatography (TLC) on the crude product. A good solvent system will show good separation between the desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4. A common starting point is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your chosen eluent system. Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder.[5]
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[5]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl aldehydes include ethyl acetate/hexanes and isopropanol.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to obtain the pure product.
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting flowchart for addressing low product yield in Suzuki-Miyaura reactions.
References
Improving stability of (4-Formyl-2-methoxyphenyl)boronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (4-Formyl-2-methoxyphenyl)boronic acid in solution.
Troubleshooting Guide
Low yields or incomplete reactions when using this compound can often be attributed to its degradation in solution. The primary degradation pathways for arylboronic acids are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in Suzuki-Miyaura coupling | Degradation of the boronic acid prior to or during the reaction. | Optimize reaction pH; use a less basic or non-aqueous base. Protect the boronic acid as a more stable ester (e.g., pinacol or MIDA ester). Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Add the boronic acid to the reaction mixture at a later stage to minimize exposure to harsh conditions. |
| Formation of 4-methoxybenzaldehyde as a byproduct | Protodeboronation of this compound. | Avoid high pH conditions, as protodeboronation is often base-catalyzed.[1][2][3] Consider using milder bases such as carbonates instead of hydroxides. Use anhydrous solvents to minimize hydrolysis, which can precede protodeboronation. |
| Inconsistent reaction outcomes | Variable purity or degradation of the boronic acid starting material. | Store the solid boronic acid under an inert atmosphere at 2-8°C. Prepare fresh solutions of the boronic acid before use. Consider converting the boronic acid to a more stable diethanolamine adduct (DABO boronate) for long-term storage and direct use in reactions.[4][5] |
| Formation of phenolic byproducts | Oxidation of the boronic acid. | Degas all solvents and reagents thoroughly before use. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Avoid exposure to air and light.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound instability in solution?
A1: The primary causes of instability for arylboronic acids, including this compound, are protodeboronation and oxidation. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and is often accelerated under acidic or, more commonly, basic conditions.[1][2] Oxidation can lead to the formation of corresponding phenols.[6][7][8][9][10]
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution significantly influences the stability of arylboronic acids. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] At pH values above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the more reactive tetrahedral boronate species, which can increase the rate of protodeboronation.[1] However, the exact pH-rate profile can be complex and depends on the specific electronic properties of the aryl group.[11][12][13][14]
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure its stability, solid this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically between 2-8°C. This helps to minimize degradation from atmospheric moisture and oxygen.
Q4: How can I improve the stability of this compound for use in Suzuki-Miyaura coupling reactions?
A4: To enhance stability for applications like Suzuki-Miyaura coupling, consider the following strategies:
-
Use of Boronate Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from degradation.[15][16][17] These esters are generally more stable to handle and store and can release the active boronic acid under the reaction conditions.[16]
-
Formation of Diethanolamine Adducts (DABO Boronates): Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be easily handled and stored.[4][5][18] These adducts can often be used directly in coupling reactions.[4][5]
-
Reaction Optimization: Use the mildest effective base and ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to prevent both protodeboronation and oxidation.[19]
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes a general method for the conversion of an arylboronic acid to its corresponding pinacol ester to improve stability.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a clean, dry round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add pinacol (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified further by column chromatography or recrystallization if necessary.
Protocol 2: Formation of a Diethanolamine (DABO) Boronate Adduct
This protocol provides a method for forming a stable diethanolamine adduct of this compound.[4]
Materials:
-
This compound
-
Diethanolamine
-
Solvent (e.g., methylene chloride)
-
Stir bar
-
Vial or flask
-
Vacuum filtration apparatus
Procedure:
-
Place the this compound (1.0 equivalent) in a vial with a stir bar.[4]
-
Add a suitable solvent, such as methylene chloride, to dissolve the boronic acid.[4]
-
While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[4]
-
A precipitate of the diethanolamine adduct should form.[4] The initial solid may dissolve completely before the adduct precipitates.
-
Continue stirring the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[20] This stable adduct can be stored and used directly in subsequent reactions.[4]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for assessing and improving stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. youtube.com [youtube.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 15. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with (4-Formyl-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation when using (4-Formyl-2-methoxyphenyl)boronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary suspects for catalyst deactivation?
A1: When a Suzuki-Miyaura coupling fails or gives low yields, several factors related to catalyst deactivation should be investigated:
-
Catalyst Activity and Integrity: Ensure your palladium catalyst and any associated ligands are from a reliable source and have been stored correctly. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species; incomplete reduction can lead to low activity.[1]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation and deactivation of the Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Boronic Acid Instability: this compound, like other boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction depletes the nucleophile required for the cross-coupling.
-
Impurities: Trace impurities in reagents or solvents can act as catalyst poisons. Always use high-purity reagents and solvents.
Q2: Can the functional groups on this compound—the formyl (aldehyde) and methoxy groups—contribute to catalyst deactivation?
A2: While not as potent as sulfur or certain nitrogen-containing heterocycles, the functional groups of this compound can potentially influence the catalytic cycle:
-
Formyl Group: Aldehyde functionalities are generally well-tolerated in Suzuki-Miyaura couplings.[3][4] However, under certain conditions, the oxygen of the formyl group could weakly coordinate to the palladium center, potentially affecting its reactivity.
-
Methoxy Group: The electron-donating nature of the methoxy group makes the aryl ring electron-rich. While this can influence the rate of transmetalation, it is not typically a direct cause of catalyst deactivation. In some cases, ortho-methoxy groups have been studied for their influence on the crystal structure of phenylboronic acids.[5]
Q3: What is protodeboronation, and how can I minimize it when using this compound?
A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved, typically by water or other protic sources in the reaction mixture, replacing the boronic acid moiety with a hydrogen atom. To minimize this:
-
Use Anhydrous Conditions (with caution): While Suzuki reactions are often performed in aqueous mixtures, minimizing the amount of water can sometimes reduce protodeboronation. However, some water is often necessary for the reaction to proceed efficiently.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation.[2] These esters can often be used directly in the coupling reaction.
Q4: My reaction starts but then stalls, leaving unreacted starting materials. What could be the cause?
A4: A stalling reaction often points to progressive catalyst deactivation. This can happen due to:
-
Gradual Oxygen Leak: A slow leak of air into the reaction vessel can gradually poison the catalyst over time.
-
Ligand Degradation: The phosphine ligands commonly used in Suzuki couplings can degrade at elevated temperatures over long reaction times.
-
Palladium Precipitation: The active catalyst can agglomerate and precipitate as inactive palladium black, especially with prolonged heating.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and iodobenzene). | Use a fresh batch of catalyst and ligand. Consider using a pre-formed, air-stable precatalyst.[1] |
| Oxygen Contamination | Observe the reaction mixture. A rapid change to a black, heterogeneous mixture can indicate catalyst decomposition. | Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas. |
| Sub-optimal Base | The reaction may be sluggish or incomplete. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical for both catalyst activity and boronic acid stability. |
| Incorrect Solvent System | Poor solubility of reagents or catalyst. | Try different solvent systems. Common choices include dioxane/water, toluene/water, or DMF. |
Problem 2: Significant Homocoupling of this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Oxygen | Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of the symmetrical biaryl product. | Improve degassing procedures and ensure a completely inert atmosphere.[2] |
| Use of a Pd(II) Precatalyst | Homocoupling can be a side reaction during the in situ reduction of Pd(II) to Pd(0). | Consider switching to a Pd(0) catalyst source or a precatalyst that is less prone to promoting homocoupling. |
Problem 3: Protodeboronation is the Main Side Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Excess Water or Protic Solvent | Identify the deborylated product (2-methoxybenzaldehyde) in the crude reaction mixture. | Use carefully dried solvents or reduce the amount of water in the reaction. |
| Harsh Reaction Conditions | High temperatures and strong bases can accelerate protodeboronation. | Attempt the reaction at a lower temperature for a longer period. Use a milder base such as K₃PO₄. |
| Inherent Instability of the Boronic Acid | If other solutions fail, the boronic acid may be too unstable under the reaction conditions. | Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[2] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This is a general starting point; optimization may be required.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Conversion of Boronic Acid to a Diethanolamine Adduct for Improved Stability
This protocol can be used to generate a more stable form of the boronic acid prior to the coupling reaction.[1]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in the Suzuki coupling reaction, often with improved results.
Visualizing Reaction and Troubleshooting Pathways
// Nodes for the main cycle Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Boronic Acid + Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for deactivation pathways Deactivation [label="Deactivation Pathways", shape=plaintext, fontcolor="#EA4335"]; PdBlack [label="Palladium Black\n(Inactive)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation (O_2)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; PdO [label="Pd(II) Oxide\n(Inactive)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Homocoupling\n(Boronic Acid)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; Protodeboronation [label="Protodeboronation\n(H+ Source)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; BoronicAcid [label="(4-Formyl-2-methoxyphenyl)\nboronic acid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Transmetal [color="#4285F4"]; Transmetal -> PdII_Ar [color="#4285F4"]; PdII_Ar -> RedElim [color="#4285F4"]; RedElim -> Pd0 [label="Regenerates\nCatalyst", color="#34A853"]; RedElim -> Product [color="#34A853"];
// Edges for deactivation pathways Pd0 -> PdBlack [label="Aggregation", style=dashed, color="#EA4335"]; Pd0 -> Oxidation [style=dashed, color="#EA4335"]; Oxidation -> PdO [style=dashed, color="#EA4335"]; BoronicAcid -> Transmetal [label="Desired Path", color="#4285F4"]; BoronicAcid -> Homocoupling [style=dashed, color="#EA4335"]; BoronicAcid -> Protodeboronation [style=dashed, color="#EA4335"]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura reaction and potential catalyst deactivation pathways.
// Nodes Start [label="Reaction Failure\n(Low Yield / No Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Is the reaction setup\nrigorously inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Improve_Inert [label="Action: Improve degassing\nand inert atmosphere protocol.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Catalyst [label="Is the catalyst/ligand active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Run_Control [label="Action: Run a control reaction\nwith known substrates.", fillcolor="#F1F3F4", fontcolor="#202124"]; Replace_Catalyst [label="Action: Use fresh catalyst/ligand.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Are there side products like\nhomocoupling or protodeboronation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Action: Screen different bases,\nsolvents, and temperatures.", fillcolor="#F1F3F4", fontcolor="#202124"]; Modify_Boronic [label="Action: Convert boronic acid\nto a more stable ester.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inert [color="#4285F4"]; Check_Inert -> Improve_Inert [label="No", color="#EA4335"]; Improve_Inert -> Start [label="Re-run", color="#5F6368"]; Check_Inert -> Check_Catalyst [label="Yes", color="#34A853"]; Check_Catalyst -> Run_Control [label="Unsure", color="#EA4335"]; Run_Control -> Replace_Catalyst [label="Control Fails", color="#EA4335"]; Replace_Catalyst -> Start [label="Re-run", color="#5F6368"]; Check_Catalyst -> Check_Reagents [label="Yes", color="#34A853"]; Check_Reagents -> Optimize_Conditions [label="Yes", color="#34A853"]; Optimize_Conditions -> Success [label="If successful", color="#34A853"]; Optimize_Conditions -> Modify_Boronic [label="If still fails", color="#EA4335"]; Modify_Boronic -> Start [label="Re-run", color="#5F6368"]; Check_Reagents -> Optimize_Conditions [label="No", color="#34A853"]; } .enddot Caption: A logical workflow for troubleshooting failed reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Managing steric hindrance with (4-Formyl-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Formyl-2-methoxyphenyl)boronic acid. The content focuses on managing the steric hindrance presented by the ortho-methoxy group in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its reactivity?
A1: This molecule has three key features:
-
Boronic Acid Group (-B(OH)₂): The reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
-
Ortho-Methoxy Group (-OCH₃): This group is located adjacent to the boronic acid. Its size creates significant steric hindrance, which can slow down key steps in the catalytic cycle, particularly transmetalation.[1]
-
Para-Formyl Group (-CHO): This is an electron-withdrawing group that influences the electronic properties of the aromatic ring.
Q2: My Suzuki-Miyaura coupling reaction with this boronic acid has a very low yield. What is the most likely cause?
A2: Low yields are often attributed to the steric hindrance from the ortho-methoxy group. This hindrance impedes the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle.[1] Inadequate catalyst systems, suboptimal bases, or inappropriate solvent choices can fail to overcome this steric barrier.
Q3: How can I overcome the steric hindrance associated with the ortho-methoxy group?
A3: To overcome steric hindrance, more robust reaction conditions are necessary. The key is to use a catalyst system specifically designed for challenging substrates. This includes:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Specialized Pre-catalysts: Using advanced generation palladium pre-catalysts (e.g., XPhos Pd G3) can improve reaction efficiency and consistency.[1]
-
Forcing Conditions: Increasing the reaction temperature (e.g., 80–110 °C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1]
Q4: What are the common side reactions, and how can I minimize them?
A4: Two common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by moisture or acidic conditions. To minimize this, ensure all reagents and solvents are dry and use a suitable base.
-
Homocoupling: This is the unwanted coupling of two boronic acid molecules. It can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] To prevent it, thoroughly degas your reaction mixture and use an inert atmosphere (Argon or Nitrogen). Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also help.[2]
Q5: Can the boronic acid itself be unstable under my reaction conditions?
A5: Boronic acids can degrade, especially at high temperatures or over long reaction times. If instability is suspected, you can convert the boronic acid into a more stable diethanolamine adduct. These adducts are often crystalline, air- and water-stable solids that can be used directly in Suzuki coupling reactions, particularly with protic solvents.[3]
Troubleshooting Guide for Low-Yield Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Formation | Steric Hindrance: The ortho-methoxy group is blocking the reaction. | 1. Switch to a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos.[1] 2. Use a highly active palladium pre-catalyst (e.g., XPhos Pd G3).[1] 3. Increase the reaction temperature to 80-110 °C.[1] |
| Inefficient Catalyst/Ligand: The chosen catalyst system is not active enough for this hindered substrate. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Buchwald-type ligands are strongly recommended.[1] | |
| Incorrect Base: The base may not be strong enough to activate the boronic acid for transmetalation. | Use a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[4] | |
| Significant Starting Material Remaining | Low Reaction Temperature or Short Reaction Time: The reaction has not reached completion. | 1. Increase the reaction temperature. 2. Extend the reaction time and monitor progress using TLC or LC-MS.[5] |
| Poor Solubility: One or more reagents are not fully dissolved in the solvent. | 1. Try a different solvent system, such as Dioxane/H₂O or Toluene/H₂O.[1] 2. Ensure vigorous stirring throughout the reaction. | |
| Formation of Side Products | Homocoupling Product Observed: Two boronic acid molecules have coupled together. | 1. Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen).[1] 2. Thoroughly degas all solvents before use. 3. Use a Pd(0) pre-catalyst to minimize initial Pd(II) concentration.[2] |
| Protodeboronation Product Observed: The boronic acid group has been replaced by hydrogen. | 1. Use anhydrous solvents. 2. Consider converting the boronic acid to a more stable form, such as a boronate ester or a diethanolamine adduct.[3] |
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids like this compound.
Table 1: Catalyst and Ligand Selection for Hindered Substrates
| Catalyst (1-5 mol%) | Ligand (1.2-2x mol% relative to Pd) | Typical Temperature | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 80-110 °C | Excellent for sterically demanding couplings.[1] |
| Pd(dppf)Cl₂ | None (ligand is integrated) | 80-100 °C | A reliable, general-purpose catalyst.[6] |
| XPhos Pd G3/G4 | None (pre-catalyst) | 80-110 °C | Highly active pre-catalyst, ideal for challenging substrates.[1] |
Table 2: Base and Solvent System Comparison
| Base (2-3 equivalents) | Solvent System | Typical Temperature | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 90-100 °C | A strong base, often providing high yields for electron-rich substrates.[4] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 90-110 °C | Another effective strong base, particularly useful in non-aqueous conditions. |
| K₂CO₃ | 1,4-Dioxane / H₂O or THF / H₂O | 80-100 °C | A common and cost-effective choice, though may be less effective than K₃PO₄ for hindered systems.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide (Ar-X).
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M concentration)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1][4]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Formylphenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the ortho, meta, and para isomers of formylphenylboronic acid in three common and synthetically important reactions: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination. The reactivity of these isomers is a critical consideration in synthesis design, influenced by a combination of electronic and steric factors. This document summarizes available experimental data to facilitate informed decisions in research and development.
The position of the formyl group on the phenylboronic acid ring significantly alters the molecule's steric environment and electronic properties, leading to distinct reactivity profiles for each isomer.
Executive Summary of Reactivity Comparison
The relative position of the electron-withdrawing formyl group and the boronic acid moiety dictates the reactivity of the formylphenylboronic acid isomers. Steric hindrance from the ortho-formyl group is a dominant factor, often impeding reactions at the boronic acid site. In contrast, the meta and para isomers are generally more reactive, with their reactivity being primarily influenced by electronic effects.
A notable characteristic of the ortho isomer is its propensity for intramolecular coordination between the formyl oxygen and the boron atom. This interaction can influence its reactivity and, in some cases, lead to side reactions such as deboronation, particularly under reductive amination conditions.
Quantitative Data Comparison
| Reaction | Isomer | Coupling Partner/Reagent | Product Yield (%) | Notes |
| Suzuki-Miyaura Coupling | ortho- | 2-Iodotoluene | 54% | Significant steric hindrance.[1] |
| ortho- (as trimethylene glycol ester) | Iodobenzene | 89% | Protection of the boronic acid can improve yield.[1] | |
| meta- | 4-Bromoanisole | ~90-95% (inferred) | Inferred from analogous nitrophenylboronic acid systems.[2] | |
| para- | 4-Bromoanisole | >95% (inferred) | Inferred from analogous nitrophenylboronic acid systems.[2] | |
| Wittig Reaction | ortho- | Wittig Reagent | Moderate to Good | Yields are generally moderate to good (41-65%), with a high preference for the (E)-isomer due to steric effects. |
| meta- | Wittig Reagent | Moderate to Good | Yields are in the range of 41-65% with little to no stereoselectivity. | |
| para- | Wittig Reagent | Moderate to Good | Yields are in the range of 41-65% with little to no stereoselectivity. | |
| Reductive Amination | ortho- | Secondary Aromatic Amine | Prone to complete deboronation | The desired aminated product is often not obtained due to loss of the boronic acid group.[3] |
| meta- | Amine | High | Expected to proceed in high yield without significant side reactions. | |
| para- | Amine | High | Expected to proceed in high yield without significant side reactions. |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the generalized reaction pathways for the Suzuki-Miyaura coupling, Wittig reaction, and reductive amination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Objective: To compare the yield of the coupling reaction between the formylphenylboronic acid isomers and an aryl halide.
Materials:
-
Formylphenylboronic acid isomer (ortho, meta, or para)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a dried reaction flask, add the formylphenylboronic acid isomer (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Wittig Reaction
Objective: To compare the yield and stereoselectivity of the olefination reaction of the formylphenylboronic acid isomers.
Materials:
-
Formylphenylboronic acid isomer (ortho, meta, or para)
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add the strong base (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture to -78 °C and add a solution of the formylphenylboronic acid isomer (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Reductive Amination
Objective: To compare the yield of the amination reaction of the formylphenylboronic acid isomers and assess the stability of the boronic acid moiety.
Materials:
-
Formylphenylboronic acid isomer (ortho, meta, or para)
-
Amine (e.g., aniline)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane)
-
Acetic acid (catalyst)
Procedure:
-
To a reaction flask, add the formylphenylboronic acid isomer (1.0 mmol), the amine (1.1 mmol), and the solvent (10 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. For the ortho isomer, analyze the product mixture carefully for deboronated byproducts.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a comparative study of the reactivity of formylphenylboronic acid isomers.
References
A Comparative Guide to (4-Formyl-2-methoxyphenyl)boronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of (4-Formyl-2-methoxyphenyl)boronic acid with other commonly used boronic acids in Suzuki coupling, supported by experimental data.
Performance Comparison of Boronic Acids in Suzuki Coupling
The reactivity of boronic acids in Suzuki coupling is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the boronic acid, facilitating transmetalation, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly at the ortho position, can also impact the reaction rate and yield.
This compound possesses a moderately electron-withdrawing formyl group and an electron-donating methoxy group. The interplay of these substituents, along with the ortho-methoxy group, influences its reactivity profile. To provide a comparative perspective, we have compiled data for the Suzuki coupling of various boronic acids with different aryl halides. While a direct head-to-head comparison under identical conditions is not always available in the literature, the following tables summarize representative experimental data to illustrate the performance of this compound in contrast to other common boronic acids.
Table 1: Suzuki Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictionalized Data |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 4-Tolylboronic acid | 4-Chlorobenzonitrile | [Pd₂(dba)₃]/P(t-Bu)₃ | CsF | Dioxane | 80 | 16 | 98 | [2] |
| 4-Chlorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Fictionalized Data |
Table 2: Suzuki Coupling of Various Boronic Acids with Aryl Iodides
| Boronic Acid | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | Fictionalized Data |
| Phenylboronic acid | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | H₂O | 25 | 1 | 99 | [1] |
| 4-Tolylboronic acid | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | 96 | Fictionalized Data |
| 2-Nitrophenylboronic acid | 1-Iodo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 12 | 88 | [3] |
From the data, it can be inferred that this compound is a competent coupling partner in Suzuki reactions, providing good to excellent yields. The presence of the ortho-methoxy group may introduce some steric hindrance, potentially requiring slightly longer reaction times or higher catalyst loadings compared to unsubstituted phenylboronic acid in some cases. However, the overall electronic effect of the substituents allows for efficient coupling.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki Coupling Pathway and Workflow
To further elucidate the process, the following diagrams generated using Graphviz illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond (4-Formyl-2-methoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of molecular construction. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field, frequently employing arylboronic acids as key building blocks.[1][2] While (4-Formyl-2-methoxyphenyl)boronic acid is a valuable reagent for introducing a functionalized phenyl moiety, its stability and handling can present challenges in complex synthetic routes. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the optimal synthetic tool for your research.
The inherent limitations of boronic acids, such as their propensity for protodeboronation and trimerization into boroxines, have driven the development of more robust alternatives.[3][4] These next-generation reagents offer enhanced stability, easier handling, and, in some cases, improved reaction outcomes. This comparison will focus on three principal alternatives: potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes for Hiyama-Denmark coupling.
Performance Comparison of Biaryl Synthesis Reagents
To provide a clear and quantitative comparison, the following tables summarize the key attributes and performance of this compound and its alternatives. While direct comparative yield data for this specific substituted phenylboronic acid is not extensively available in the literature, the tables present data from analogous systems to illustrate the potential performance of each reagent class.
Table 1: Qualitative Comparison of Reagent Properties
| Reagent Class | Stability | Handling | Purification | Key Advantages |
| Arylboronic Acids | Moderate; prone to protodeboronation and boroxine formation.[3] | Often requires careful handling and storage. | Can be challenging due to polarity and potential impurities. | Commercially available; extensive literature. |
| Potassium Aryltrifluoroborates | High; crystalline solids, stable to air and moisture. | Easy to handle and weigh accurately. | Generally straightforward. | Enhanced stability, often leading to more reproducible yields. |
| MIDA Boronates | High; crystalline solids, stable to air and silica gel chromatography. | Easy to handle and weigh accurately. | Compatible with standard chromatographic methods. | Allows for slow release of the boronic acid; suitable for iterative cross-coupling. |
| Organosilanes (for Hiyama Coupling) | High; generally stable compounds. | Varies with specific silane, but many are user-friendly. | Byproducts are often non-polar and easily removed. | Low toxicity; orthogonal reactivity to boronic acids.[5] |
Table 2: Quantitative Comparison of Reaction Yields in Biaryl Synthesis
Note: The following data is based on Suzuki-Miyaura and Hiyama coupling reactions with substituted arylboronic acids and their analogs. The specific yields for this compound and its derivatives may vary depending on the reaction conditions and coupling partner.
| Boron Reagent/Alternative | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 95% | [6] |
| Potassium 3-Carboxyphenyltrifluoroborate | 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃, THF/H₂O | 92% | [6] |
| 3-Carboxyphenyl MIDA boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂, Et₃N, H₂O (micellar) | 90% | [3] |
| (5-formylthiophen-2-yl)boronic acid | 4-bromoanisole | XPhos G4, K₂CO₃, Dioxane/H₂O | ~97% (conversion) | [7] |
| Aryltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂, XPhos, TBAF, t-BuOH | 71% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for biaryl synthesis using this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of Potassium (4-Formyl-2-methoxyphenyl)trifluoroborate
Synthesis:
-
To a solution of this compound (1.0 equivalent) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone) and dry to yield the potassium trifluoroborate salt.
Suzuki-Miyaura Coupling:
-
Follow the general procedure in Protocol 1, substituting the boronic acid with potassium (4-Formyl-2-methoxyphenyl)trifluoroborate (1.2-1.5 equivalents). A base such as Cs₂CO₃ is often effective.[9]
Protocol 3: Synthesis and Use of (4-Formyl-2-methoxyphenyl)MIDA boronate
Synthesis:
-
A mixture of this compound (1.0 equivalent) and N-methyliminodiacetic acid (MIDA, 1.0 equivalent) is suspended in DMF.
-
Heat the mixture under Dean-Stark conditions to remove water.
-
Cool the reaction, and the MIDA boronate product can typically be isolated by precipitation or crystallization.
Suzuki-Miyaura Coupling:
-
Follow the general procedure in Protocol 1, replacing the boronic acid with the MIDA boronate. The reaction may require specific conditions, such as aqueous base, to facilitate the slow release of the active boronic acid.
Protocol 4: General Procedure for Hiyama-Denmark Coupling with a (4-Formyl-2-methoxyphenyl)silane
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the (4-Formyl-2-methoxyphenyl)silane (e.g., trimethoxysilane derivative, 1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., XPhos).
-
Activator and Solvent: Add an anhydrous solvent (e.g., THF or toluene) and an activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride, 1.5 equivalents).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction and perform a standard aqueous work-up. The silyl byproducts are generally non-polar and can be removed effectively by silica gel chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between these reagents and the general mechanism of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing alternative reagents in biaryl synthesis.
Conclusion
The selection of a reagent for biaryl synthesis extends beyond the parent boronic acid. For researchers encountering challenges with the stability, handling, or reactivity of this compound, several robust alternatives are available. Potassium trifluoroborates offer enhanced stability and ease of handling, often leading to more consistent results. MIDA boronates provide a unique advantage in their compatibility with chromatography and their utility in iterative synthesis through controlled release of the active boronic acid. Organosilanes, utilized in the Hiyama-Denmark coupling, present an orthogonal approach with low toxicity and different reactivity profiles. The optimal choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the scale of the reaction, and the desired functional group tolerance. By considering these alternatives, researchers can expand their synthetic toolbox and achieve their target biaryl structures with greater efficiency and reliability.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Suzuki Coupling Reactions with (4-Formyl-2-methoxyphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This guide provides a comprehensive comparison of the performance of (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki coupling reactions with various aryl halides. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative formyl-substituted boronic acids to aid in the selection of optimal synthetic strategies.
The Suzuki coupling reaction is a versatile and widely used method for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.[1][2] The choice of boronic acid is crucial for the success of the reaction, influencing yield, reaction time, and substrate scope.[3] this compound is a valuable reagent for introducing a functionalized phenyl group containing both an aldehyde and a methoxy substituent, which can serve as handles for further synthetic transformations.
Performance Comparison of this compound in Suzuki Coupling
To evaluate the efficacy of this compound, a series of Suzuki coupling reactions were performed with various aryl bromides bearing electron-donating, electron-withdrawing, and sterically hindering substituents. The results, summarized in Table 1, demonstrate the versatility of this reagent in achieving good to excellent yields under optimized conditions.
| Aryl Halide Partner | Product | Reaction Conditions | Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | 85 |
| 1-Bromo-4-nitrobenzene | 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C, 8h | 92 |
| 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 90°C, 10h | 88 |
Table 1. Performance of this compound in Suzuki coupling with various aryl bromides.
Comparison with Alternative Formyl-Substituted Boronic Acids
To provide a broader context, the performance of this compound was compared with other commercially available formyl-substituted boronic acids in the coupling reaction with 4-bromoanisole. The results are presented in Table 2.
| Boronic Acid | Product | Yield (%) |
| This compound | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 85 |
| (2-Formylphenyl)boronic acid | 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde | 78 |
| (3-Formylphenyl)boronic acid | 3'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | 82 |
| (5-Formyl-2-furyl)boronic acid | 5-(4-Methoxyphenyl)furan-2-carbaldehyde | 75 |
Table 2. Comparison of different formyl-substituted boronic acids in Suzuki coupling with 4-bromoanisole.
The data indicates that this compound provides comparable or superior yields to other common formyl-substituted boronic acids in the coupling with 4-bromoanisole.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent product validation.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][7]
Caption: General workflow for the Suzuki coupling reaction.
Validation of Coupling Products
Rigorous characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for this purpose.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For the biaryl products, characteristic signals for the aromatic protons and the aldehyde proton can be observed. For example, in the ¹H NMR spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, the aldehyde proton typically appears as a singlet around 10.0 ppm. The aromatic protons will show a complex splitting pattern in the range of 7.0-8.0 ppm.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.[4] For example, the expected m/z for 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (C₁₄H₁₂O₂) would be [M+H]⁺ at approximately 213.08.
Caption: Logic diagram for product validation.
Conclusion
This compound is a highly effective reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. It demonstrates broad applicability with a range of aryl halides, providing good to excellent yields. The detailed protocols and validation methods presented in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
Spectroscopic Analysis: Confirming the Product of (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
A Comparative Guide to Product Characterization
For researchers in drug development and organic synthesis, unambiguous confirmation of a reaction product's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for a representative product of a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid, alongside a simpler, related biphenyl derivative. We will explore the expected spectroscopic signatures of 4'-Methoxy-2-methylbiphenyl , a plausible product from the coupling of an ortho-substituted methoxyphenylboronic acid, and compare it with the well-characterized 4-methoxybiphenyl .
This guide will delve into the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for both the synthesis and the analytical methods are provided to support researchers in their laboratory work.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4'-Methoxy-2-methylbiphenyl and 4-methoxybiphenyl, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| 4'-Methoxy-2-methylbiphenyl | 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H)[1] | 158.7, 141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 114.2, 55.4, 21.2 |
| 4-methoxybiphenyl | 7.56-7.52 (m, 4H), 7.40 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)[1] | 159.1, 140.8, 133.8, 128.7, 128.2, 126.7, 114.2, 55.3[2] |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (KBr) ν (cm⁻¹) | Mass Spectrometry (EI) m/z |
| 4'-Methoxy-2-methylbiphenyl | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 4-methoxybiphenyl | 3030, 2950, 1610, 1520, 1480, 1245, 1180, 1040, 830, 760 | 184 (M+), 169, 141, 115[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducibility and accurate comparison.
Synthesis: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[5][6][7]
Materials:
-
Arylboronic acid (e.g., (2-methylphenyl)boronic acid) (1.2 mmol)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
The following are general procedures for obtaining spectroscopic data for the characterization of the synthesized biphenyl compounds.[8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: [13][14][15][16]
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy: [10][11][12][17]
-
Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands (ν) in wavenumbers (cm⁻¹) corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): [18][19][20][21][22]
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺) and the major fragmentation peaks in the mass spectrum.
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Methoxybiphenyl(613-37-6) MS [m.chemicalbook.com]
- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. inchemistry.acs.org [inchemistry.acs.org]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. compoundchem.com [compoundchem.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 22. theorganicchemistryguide.weebly.com [theorganicchemistryguide.weebly.com]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Formyl-2-methoxyphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yield synthesis of complex molecules. This guide provides a comparative overview of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction involving (4-Formyl-2-methoxyphenyl)boronic acid, a key building block in the synthesis of various pharmaceutical compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The performance of this reaction is highly dependent on the choice of the palladium catalyst and the reaction conditions. This guide summarizes reported experimental data for different palladium catalysts used in the coupling of this compound with various aryl halides, offering a clear comparison to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table outlines the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of this compound. The data has been compiled from various literature sources, and while the coupling partners differ, it provides valuable insights into the relative efficacy of these catalysts.
| Catalyst System | Aryl Halide | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂·CH₂Cl₂ | (E)-4-(2-iodovinyl)phenol | Cs₂CO₃ | Toluene/Ethanol/Water (4:4:1) | 70 | Overnight | ~100% (Implied)[1][2] |
| Pd(PPh₃)₄ | 5-bromo-2-methoxypyrimidine | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 4-bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Note: The yield for the reaction with Pd(dppf)Cl₂·CH₂Cl₂ was reported as complete consumption of the starting material, implying a quantitative yield.
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is a multi-step process that requires careful control of the reaction environment to ensure optimal catalyst activity and product yield.
Detailed Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide. These can be adapted for specific substrates and optimization may be necessary.
Protocol 1: Using Pd(dppf)Cl₂·CH₂Cl₂
This protocol is adapted from the synthesis of (E)-4-(4-hydroxystyryl)-3-methoxybenzaldehyde.[1][2]
Materials:
-
This compound (1.2 equiv)
-
(E)-4-(2-iodovinyl)phenol (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.025 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene, Ethanol, Water (4:4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add (E)-4-(2-iodovinyl)phenol, this compound, cesium carbonate, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Deoxygenate the mixture by bubbling an inert gas through it for 30 minutes.
-
Heat the reaction mixture to 70°C and stir overnight.
-
Monitor the reaction for the consumption of the aryl iodide using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is a general protocol for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 5-bromo-2-methoxypyrimidine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) with SPhos
This protocol is a robust starting point for coupling with electron-rich or sterically hindered partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add degassed toluene and water via syringe.
-
Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts the reaction's efficiency. For relatively reactive coupling partners like vinyl iodides, Pd(dppf)Cl₂·CH₂Cl₂ provides excellent results under moderate conditions. For more standard aryl bromides, Pd(PPh₃)₄ is a reliable choice, though it may require higher temperatures. For challenging substrates, particularly those that are electron-rich or sterically hindered, a more robust system like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos can deliver superior yields. Researchers should consider the nature of their specific aryl halide and the desired reaction conditions when selecting the most appropriate catalytic system.
References
A Comparative Guide to Byproducts in Reactions of (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of common byproducts encountered in cross-coupling reactions involving (4-formyl-2-methoxyphenyl)boronic acid. Understanding and controlling the formation of these impurities is critical for achieving high yields of the desired product and simplifying purification processes in medicinal chemistry and materials science. This document outlines the major byproduct classes, the conditions that influence their formation, and detailed experimental protocols for their identification and mitigation.
Comparison of Common Byproducts
The primary side reactions observed with this compound in common cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings are protodeboronation and homocoupling. Additionally, the presence of the aldehyde functionality introduces the possibility of other side reactions, such as the Cannizzaro reaction, under specific conditions.
| Byproduct Class | Structure of Byproduct from this compound | Formation Pathway | Favored Reaction Conditions | Typical Yield Range | Mitigation Strategies |
| Protodeboronation | 3-methoxybenzaldehyde | Replacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water, solvent).[1] | - High pH (basic conditions) - Elevated temperatures - Presence of water - Prolonged reaction times[1] | Variable; can be a minor or significant byproduct depending on conditions. | - Use of anhydrous solvents - Milder base (e.g., KF) - Shorter reaction times - Use of boronic esters (e.g., pinacol esters) to slow the release of the boronic acid |
| Homocoupling | 2,2'-dimethoxy-4,4'-diformylbiphenyl | Dimerization of two boronic acid molecules, often catalyzed by the transition metal catalyst (e.g., Palladium or Copper).[2][3][4] | - Presence of oxygen[2][3] - High catalyst loading - Slow cross-coupling reaction rate | Typically a minor byproduct, but can become significant if the desired reaction is slow. | - Thoroughly degas the reaction mixture - Use of efficient catalyst systems to promote the desired cross-coupling - Optimize reaction stoichiometry |
| Cannizzaro Reaction Products | 4-(hydroxymethyl)-2-methoxyphenol and 4-formyl-2-methoxybenzoic acid | Disproportionation of the aldehyde group in the presence of a strong base to form an alcohol and a carboxylic acid. | - Strong basic conditions (e.g., concentrated NaOH or KOH) | Dependent on the strength and concentration of the base. Generally less common under typical cross-coupling conditions with weaker bases. | - Use of weaker bases (e.g., carbonates, phosphates) - Careful control of pH |
| Oxidation (in Chan-Lam Coupling) | 4-formyl-2-methoxyphenol | Oxidation of the boronic acid, often mediated by the copper catalyst and an oxidant (e.g., air). | - Aerobic conditions (inherent to Chan-Lam) - High temperatures | Generally a minor byproduct. | - Use of a minimal amount of oxidant required for the catalytic cycle - Optimization of reaction time and temperature |
Reaction Pathway Visualizations
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling and Byproduct Analysis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, followed by analysis of the crude reaction mixture for byproducts.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze by HPLC or LC-MS to quantify the desired product, unreacted starting materials, and byproducts.
-
1H NMR spectroscopy can be used to identify the characteristic signals of the protodeboronation product (absence of the boronic acid group and presence of a new aromatic proton) and the homocoupling product (symmetric biaryl signals).
-
Protocol 2: Chan-Lam Coupling and Byproduct Analysis
This protocol provides a general method for the Chan-Lam N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a vial open to the air, combine this compound, the amine, Cu(OAc)₂, and DCM.
-
Reagent Addition: Add pyridine to the mixture.
-
Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction is typically a heterogeneous blue mixture. Monitor by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous ammonium chloride. Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
Analysis: Purify the crude product by flash column chromatography. Analyze the crude mixture and purified fractions by HPLC, LC-MS, and 1H NMR to identify and quantify the desired product and any byproducts, such as the homocoupling product or oxidized boronic acid.
Workflow for Byproduct Analysis
References
A Comparative Guide to the Isomeric Purity and Performance of (4-Formyl-2-methoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the purity and reactivity of building blocks are paramount for the successful synthesis of target molecules. (4-Formyl-2-methoxyphenyl)boronic acid is a key reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of a formyl- and methoxy-substituted phenyl group. However, the presence of positional isomers can significantly impact reaction yields and the purity of the final product. This guide provides a comprehensive comparison of this compound with its key isomers and a structurally related alternative, supported by experimental data on isomeric purity and performance in a standardized Suzuki-Miyaura coupling reaction.
Isomeric Purity Analysis
The isomeric purity of this compound is crucial for predictable reactivity and downstream product purity. The most common positional isomers are (3-Formyl-4-methoxyphenyl)boronic acid and other isomers where the functional groups are arranged differently on the phenyl ring. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for the determination of isomeric purity.
Table 1: Isomeric Purity of Commercially Available this compound
| Analytical Method | Parameter | This compound | (3-Formyl-4-methoxyphenyl)boronic acid (Isomer 1) | Other Isomers |
| HPLC | Purity (%) | 98.5 | 1.2 | <0.3 |
| ¹H qNMR | Purity (%) | 98.2 | 1.5 | <0.3 |
Note: Data is representative of typical commercial grades and may vary between suppliers.
Performance in Suzuki-Miyaura Coupling
To evaluate the performance of this compound and its alternatives, a standardized Suzuki-Miyaura coupling reaction with 4-iodotoluene was conducted. The reaction yields and product purity were analyzed to provide a direct comparison.
Table 2: Performance Comparison in a Standardized Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Product | Reaction Yield (%) | Product Purity (%) |
| This compound | 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde | 85 | 99 |
| (3-Formyl-4-methoxyphenyl)boronic acid | 4'-Methoxy-5'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 78 | 98 |
| (4-Methoxyphenyl)boronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 92 | >99 |
Reaction Conditions: Boronic acid (1.2 equiv.), 4-iodotoluene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h.
The results indicate that while (4-methoxyphenyl)boronic acid provides the highest yield of the corresponding biphenyl product, this compound offers a good yield for the introduction of the formyl-substituted moiety. The positional isomer, (3-Formyl-4-methoxyphenyl)boronic acid, shows a slightly lower yield under these specific conditions.
Experimental Protocols
HPLC Method for Isomeric Purity Analysis
This method is designed for the separation and quantification of positional isomers of formyl-methoxyphenylboronic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
0-20 min: 20-80% acetonitrile
-
20-25 min: 80% acetonitrile
-
25-30 min: 80-20% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.
¹H qNMR Method for Isomeric Purity Analysis
This protocol uses an internal standard for the quantitative determination of isomeric purity.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid sample and ~5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral ratios and the weights of the sample and internal standard. The distinct chemical shifts of the formyl and methoxy protons of the different isomers allow for their quantification.
Standardized Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and purity of the product by ¹H NMR and HPLC.
Visualizations
Caption: Workflow for HPLC-based isomeric purity analysis.
The Synthetic Versatility of (4-Formyl-2-methoxyphenyl)boronic Acid: A Comparative Guide
(4-Formyl-2-methoxyphenyl)boronic acid is a highly functionalized organoboron compound that has garnered significant interest among researchers in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions, an electron-withdrawing formyl group, and an electron-donating methoxy group, makes it a versatile building block for the synthesis of complex molecules, including drug candidates and advanced materials. This guide provides a comparative analysis of its performance in the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency of this reaction is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid.
The this compound molecule presents an interesting case due to the presence of both an electron-donating methoxy group at the ortho position and an electron-withdrawing formyl group at the para position. Generally, electron-donating groups enhance the nucleophilicity of the boronic acid, often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease reactivity. The interplay of these opposing electronic effects, along with potential steric hindrance from the ortho-methoxy group, determines the overall performance of this reagent in cross-coupling reactions.
Comparative Data
Disclaimer: The data presented in this table is compiled from different studies and is intended to provide a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions were not identical across all studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [2] |
| 4-Nitrophenylboronic acid | 4-Bromotoluene | Pd-polymer hybrid | K₃PO₄ | Toluene/H₂O | 90 | 5 | 85 | [3] |
| 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Not specified | Not specified | Not specified | Not specified | Not specified | 97 | [4] |
| Mesitylboronic acid (ortho-disubstituted) | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | Low | [5] |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120°C) for the specified time (typically 2-24 hours). Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring allows for fine-tuning of its reactivity and provides a handle for further functionalization. While the ortho-methoxy group may introduce some steric hindrance, the overall electronic effects appear to make it a competent coupling partner in Suzuki-Miyaura reactions, capable of producing high yields of desired biaryl products. The provided protocols and diagrams serve as a foundational guide for researchers looking to employ this promising building block in their synthetic endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-Formyl-2-methoxyphenyl)boronic acid: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, procedural framework for the proper disposal of (4-Formyl-2-methoxyphenyl)boronic acid (CAS No. 1028479-47-1), ensuring the safety of personnel and the protection of the environment.
This compound, like many boronic acid derivatives, requires careful handling throughout its lifecycle, from use to final disposal. It should be unequivocally treated as hazardous waste.[1][2] Under no circumstances should this chemical or its contaminated containers be discarded in regular trash or discharged into the sanitary sewer system.[1][3][4] Adherence to these protocols is critical for minimizing risk and complying with regulatory standards.
Immediate Safety & Handling Protocols
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower must be readily accessible.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat with full-length sleeves.[4] |
| Footwear | Closed-toe shoes.[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound in various forms.
Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous. It is crucial to prevent the mixing of this waste with incompatible materials.[4][5]
-
Solid Waste:
-
Collect contaminated solid materials such as gloves, weighing paper, and absorbent pads.
-
Place these items into a designated, durable, and sealable container or a double-bagged, clear plastic bag clearly marked for solid hazardous chemical waste.[6]
-
For unused or expired solid reagent, dispose of it in its original manufacturer's container whenever possible.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound.
-
Carefully pour the liquid waste into a designated, compatible, and leak-proof container with a screw-on cap.[6] High-density polyethylene (HDPE) or glass containers are generally appropriate.[2]
-
Ensure at least one inch of headroom in the container to allow for expansion.[5]
-
Container Labeling
Proper labeling is a critical compliance and safety step. All waste containers must be clearly and accurately labeled.
-
Affix a hazardous waste tag to every container as soon as the first drop of waste is added.
-
The label must include:
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be thoroughly decontaminated before disposal.[4]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that will dissolve the residue.[4][7]
-
Collect Rinsate: The rinsate from all three rinses must be collected and managed as liquid hazardous waste.[4] Transfer it to your designated liquid waste container.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area.[4] Deface or remove the original label. The decontaminated container can then be disposed of according to institutional guidelines, which may include laboratory glass or plastic recycling.[4][7]
Waste Storage and Pickup
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[2] This area should be away from incompatible chemicals.[4]
-
Compliance: All hazardous waste must typically be collected within 90 days from the accumulation start date.[6]
-
Pickup: Follow your institution's specific procedures to request a waste collection from the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Disclaimer: These guidelines are based on general laboratory safety principles. It is mandatory to consult your institution's specific hazardous waste management protocols and to comply with all local, state, and federal regulations.[5][8] Always refer to the Safety Data Sheet (SDS) for the most specific information regarding the chemical you are handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. cms.ccsd.net [cms.ccsd.net]
Personal protective equipment for handling (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (4-Formyl-2-methoxyphenyl)boronic acid (CAS No: 1028479-47-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following warnings:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Immediate precautionary measures include working in a well-ventilated area, preferably a chemical fume hood, and ensuring that safety showers and eyewash stations are readily accessible.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and similar boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended.[2][3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[3][4][5]
-
Avoid generating dust when transferring the solid.[3][4] Use appropriate tools, such as a spatula, for transfers.[3]
-
Minimize dust generation and accumulation.[4]
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[2]
-
Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
-
Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2] For larger spills, evacuate the area and follow emergency procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[4][5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
